Fructosyl-lysine

Analytical Chemistry Biomarker Validation Diabetes Research

Fructosyl-lysine (FL) is the gold-standard Amadori glycation standard for LC-MS/MS quantification of glycated albumin and protein glycation. Unlike CML (irreversible AGE) or GL (fructose-derived, acid-resistant), FL is the authentic early-stage Maillard product that fully converts to furosine under acid hydrolysis—critical for validated analytical workflows. High-purity FL enables precise calibration for isotope-dilution methods, achieving CVs <1%. Essential for diabetes research, food science, and AGE-targeted drug development. Choose FL for unambiguous, traceable glycation measurement.

Molecular Formula C12H24N2O7
Molecular Weight 308.33 g/mol
CAS No. 21291-40-7
Cat. No. B1674161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructosyl-lysine
CAS21291-40-7
Synonymsfructose lysine
fructoselysine
fructosyl-lysine
fructosyllysine
Molecular FormulaC12H24N2O7
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESC(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N
InChIInChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1
InChIKeyBFSYFTQDGRDJNV-AYHFEMFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fructosyl-Lysine (CAS 21291-40-7): Analytical Standard for Glycation Research and Biomarker Development


Fructosyl-lysine (FL), also known as Nε-(1-deoxy-D-fructos-1-yl)-L-lysine, is an early-stage Amadori glycation product formed via the Maillard reaction between glucose and the ε-amino group of lysine residues [1]. As the predominant initial stable glycation adduct in vivo, FL serves as a direct precursor to glucosepane, a lysine–arginine protein cross-link, and is a key analytical marker for assessing protein glycation in diabetes research, food chemistry, and aging studies . FL is quantitatively determined via LC-MS/MS or indirectly via its acid-hydrolysis product furosine, and is used as a primary standard in isotope-dilution methods for glycated albumin quantification [2].

Why Fructosyl-Lysine Cannot Be Replaced by Other AGEs or Glycation Markers in Targeted Research


Fructosyl-lysine (FL) is chemically and functionally distinct from other advanced glycation end-products (AGEs) such as carboxymethyllysine (CML), glucoselysine (GL), or pyrraline. While CML is an irreversible AGE derived from oxidative degradation of FL or glyoxal pathways, FL is the primary reversible Amadori product [1]. Unlike GL, which shares an identical molecular weight (308.33 Da) but is derived from fructose via the Heyns rearrangement and is resistant to acid hydrolysis, FL is fully convertible to furosine under acid conditions [2]. This chemical distinction directly impacts analytical workflows and biological interpretation. Furthermore, cellular studies show that FL, unlike pyrraline, does not activate the Nrf2 transcription factor in HCT 116 cells, underscoring divergent biological signaling outcomes [3]. Substituting FL with other glycation markers without validation would compromise analytical accuracy and lead to erroneous conclusions regarding glycation burden and its biological consequences.

Quantitative Differentiation of Fructosyl-Lysine: Comparative Evidence for Research and Procurement Decisions


Analytical Specificity: Acid Hydrolysis Behavior Distinguishes Fructosyl-Lysine from Glucoselysine

Fructosyl-lysine (FL) and glucoselysine (GL) share an identical molecular weight of 308.33 Da, posing a significant risk of analytical interference in mass spectrometry-based workflows [1]. However, FL is uniquely distinguishable from GL based on its chemical stability under acid hydrolysis: FL is completely converted to furosine, whereas GL remains intact [1]. This property allows for the selective quantification of FL through furosine analysis or the separate measurement of GL in samples, a critical differentiation for studies investigating polyol pathway activity versus general hyperglycemia [2].

Analytical Chemistry Biomarker Validation Diabetes Research

Disease Risk Prediction: Fructosyl-Lysine as a Superior Microvascular Complication Marker Compared to Other AGEs

In a comprehensive review of skin biopsy data from Type 1 diabetes patients, fructosyl-lysine (FL), alongside furosine and glucosepane, was identified as part of a trio of glycation markers that were 'extraordinarily strong predictors' of existing and future microvascular disease progression risk [1]. The predictive power of FL/furosine remained significant even after adjusting for past and prospective HbA1c levels, with X² values reaching up to 25.1 and p-values generally less than 0.0001 [1]. In stark contrast, other AGEs like MG-H1 showed weaker correlations with subclinical cardiovascular progression (X² values < 5.0) [1].

Translational Medicine Diabetic Complications Prognostic Biomarkers

Nutritional Bioavailability: Divergent Ileal Digestibility of Fructosyl-Lysine Compared to CML and CEL

In a controlled study on growing pigs, the apparent ileal digestibility (AID) of fructosyl-lysine (FL) was found to be markedly different from that of other lysine-derived glycation products, carboxymethyllysine (CML) and carboxyethyllysine (CEL), in processed feed [1]. For instance, in a diet containing 60-minute toasted rapeseed meal (RSM) mash, the AID for FL was 19.1%, while CML was 10.6% and CEL was 17.2% [1]. The AID of FL showed high variability and even negative values (-8.5% in pelleted diets), indicating net secretion, which was not observed to the same extent for CML and CEL [1]. A significant interaction (P=0.01) between toasting time and diet processing method was observed for FL, but not for CML, highlighting its unique sensitivity to food processing conditions [1].

Nutritional Science Food Chemistry Digestibility

Cellular Signaling: Fructosyl-Lysine Fails to Activate Nrf2, Unlike Pyrraline

A 2023 study investigating the biological effects of specific Maillard reaction products (MRPs) on human colon cancer cells (HCT 116) demonstrated that protein-bound fructosyl-lysine (FL) did not activate the transcription factor Nrf2, a key regulator of the antioxidant response [1]. In contrast, casein modified with pyrraline, another AGE, clearly activated Nrf2 [1]. Furthermore, neither free nor protein-bound FL activated NFκB, a central mediator of inflammation [1]. These findings were enabled by the use of selectively glycated casein with a high degree of modification (up to 97% for FL), which is only achievable with high-purity starting materials [1].

Cell Biology Inflammation Maillard Reaction Products

Analytical Performance: High Recovery and Low Detection Limits Enable Precise Quantification of Glycation

The development of a stable isotope dilution assay using a 13C-labeled FL internal standard enabled the precise quantification of protein-bound fructosyl-lysine [1]. The method demonstrated a high recovery rate of 95% at a spike level of 150 nmol/mg of protein and a low detection limit of 5 nmol/mg of protein [1]. This level of analytical performance is critical for accurately determining the degree of protein glycation and is directly dependent on the availability of high-purity FL and its isotopically labeled analog [2].

Analytical Method Development LC-MS/MS Quality Control

In Vivo Tissue Accumulation: Fructosyl-Lysine Shows Marked Increases in Diabetic Target Tissues

In a streptozotocin-induced diabetic rat model, the concentration of fructosyl-lysine (FL) was markedly increased in multiple tissues relevant to diabetic complications, including renal glomeruli, retina, sciatic nerve, and plasma protein [1]. While the study also measured other AGEs like Nε-carboxymethyl-lysine (CML) and hydroimidazolones, FL accumulation was a primary finding, consistent with its role as the major early glycation adduct [1]. The study demonstrates that FL is not merely a static marker but a dynamic one that accumulates in disease-affected tissues [2].

Diabetes Pathophysiology In Vivo Models Microvascular Complications

Optimal Research and Industrial Application Scenarios for Fructosyl-Lysine (CAS 21291-40-7)


Calibration Standard for Glycated Albumin (GA) Reference Materials

Fructosyl-lysine (FL) serves as the primary calibration standard for the quantification of glycated albumin (GA) using isotope-dilution LC-MS/MS [1]. In the development of matrix-based candidate reference materials for GA, synthetic DOF-lysine (FL) is used to establish traceability chains, achieving coefficients of variation (CVs) as low as 0.99% for GA measurements across clinically relevant concentration ranges (249.53 to 637.22 mmol/mol) [1]. The high purity (≥97%) and availability of isotopically labeled internal standards (e.g., 13C6-DOF-lysine) make FL indispensable for clinical chemistry laboratories and reference material producers aiming to standardize GA assays [1].

Quantification of Protein Glycation in Food Science and Nutritional Studies

FL is a key analyte for assessing the extent of early-stage Maillard reaction damage in foods and feeds. The divergent ileal digestibility of FL compared to CML and CEL, which can range from -8.5% to 19.1% depending on food processing conditions, makes FL a uniquely sensitive marker of heat-induced lysine damage and bioavailability loss [2]. Food scientists rely on pure FL standards to develop and validate LC-MS/MS methods for quantifying glycation in dairy products, processed meats, and plant-based proteins, thereby guiding process optimization to preserve nutritional value [3].

Biomarker Validation in Diabetes Complication and Aging Research

Due to its strong predictive power for microvascular complications (X² values up to 25.1, p < 0.0001), FL is a high-priority analyte for translational studies investigating the link between glycation and diabetic sequelae [4]. Researchers utilize pure FL to prepare calibration curves and quality control samples for quantifying FL in tissues such as skin collagen, kidney glomeruli, retina, and peripheral nerves [5]. This application is critical for evaluating novel therapeutics targeting glycation pathways, such as thiamine and benfotiamine, which have been shown to suppress AGE accumulation in these tissues [5].

In Vitro Cell Signaling Studies of Defined Glycation Products

To dissect the structure-specific biological effects of Maillard reaction products, researchers require selectively modified proteins with a high degree of a single modification [6]. High-purity FL is used to prepare model proteins (e.g., FL-modified casein) with up to 97% modification at lysine residues, enabling studies that isolate the effects of FL from those of other AGEs like CML or pyrraline [6]. This application is essential for advancing fundamental understanding of RAGE signaling, inflammation, and antioxidant responses, where general statements about 'AGEs' are scientifically unsound [6].

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